Coriphosphine O

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

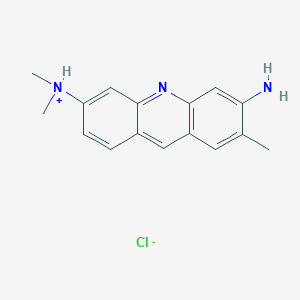

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

6-N,6-N,2-trimethylacridine-3,6-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-10-6-12-7-11-4-5-13(19(2)3)8-15(11)18-16(12)9-14(10)17;/h4-9H,17H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMDFAKCPRMZKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-37-0 |

Source

|

| Record name | Coriphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coriphosphine O | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Acridinediamine, N6,N6,2-trimethyl-, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Principle of Fluorescence: A General Overview

An in-depth technical guide on the core fluorescence principle of Coriphosphine O is currently unavailable due to a lack of detailed scientific literature and experimental data on this specific dye. While basic identifiers are available, critical quantitative data and detailed protocols necessary for a comprehensive guide for researchers, scientists, and drug development professionals are not present in the public domain.

Fluorescence is a photoluminescent process where a molecule, known as a fluorophore, absorbs photons of a specific wavelength (excitation) and subsequently emits photons of a longer wavelength (emission). This phenomenon is governed by the molecule's electronic structure. Upon absorbing light, an electron is promoted to a higher energy singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state through non-radiative processes. From this relaxed state, the electron returns to the ground state, emitting the energy difference as a photon of light. The energy of the emitted photon is lower (longer wavelength) than the absorbed photon, and this energy difference is known as the Stokes shift.

The efficiency of this process is quantified by the fluorescence quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

This compound: Available Information

This compound is a synthetic organic dye belonging to the acridine family. Acridine dyes are known for their fluorescent properties and their ability to interact with nucleic acids.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3-Amino-6-dimethylamino-2-methylacridinium chloride |

| Synonyms | Basic Yellow 7, C.I. 46020 |

| CAS Number | 5409-37-0 |

| Molecular Formula | C₁₆H₁₈ClN₃ |

| Molecular Weight | 287.79 g/mol |

| Excitation Maximum | 460 nm |

| Emission Maximum | 575 nm |

Fluorescence Principle of Acridine Dyes

The fluorescence of acridine dyes, including presumably this compound, originates from the π-electron system of the fused aromatic rings. The amino and dimethylamino substituents act as electron-donating groups, which can influence the energy levels of the molecule and thus its spectral properties.

The fluorescence of acridine derivatives is often sensitive to the local environment. Factors such as pH and solvent polarity can significantly impact their fluorescence intensity and spectral characteristics. For instance, protonation of the nitrogen atoms in the acridine ring or the amino substituents can alter the electronic distribution and, consequently, the fluorescence quantum yield and lifetime. This sensitivity makes some acridine dyes useful as environmental probes.

Data Presentation

A comprehensive table of quantitative data for this compound cannot be provided at this time due to the absence of published experimental values for its fluorescence quantum yield and lifetime.

Experimental Protocols

-

Preparation of Staining Solution: The dye is dissolved in a suitable solvent, such as water, ethanol, or a buffer solution, to a desired stock concentration. This stock solution is then diluted to a working concentration.

-

Cell Preparation: Cells are grown on a suitable substrate (e.g., coverslips, chamber slides) and may be fixed or permeabilized depending on the target of the stain.

-

Staining: The cells are incubated with the dye solution for a specific period to allow for uptake and binding.

-

Washing: Excess, unbound dye is removed by washing the cells with a buffer solution.

-

Mounting and Imaging: The stained cells are mounted on a microscope slide and imaged using a fluorescence microscope with appropriate excitation and emission filters.

Mandatory Visualization

As no specific signaling pathways or detailed experimental workflows involving this compound have been identified in the literature, diagrams for these cannot be generated. A generalized workflow for fluorescence microscopy is presented below.

Caption: Generalized workflow for fluorescence microscopy.

An In-depth Technical Guide to the Chemical Structure of Coriphosphine O

This technical guide provides a comprehensive overview of the chemical structure and properties of Coriphosphine O, a fluorescent dye with applications in biological research and diagnostics. This document is intended for researchers, scientists, and professionals in the fields of drug development, cell biology, and analytical chemistry.

Chemical Identity and Structure

This compound, also known as C.I. Basic Yellow 7, is a cationic acridine dye.[1][2] Its chemical structure is characterized by a trimethylated acridine core, which is responsible for its fluorescent properties.

The definitive chemical identifiers for this compound are provided in the table below. These identifiers are crucial for accurate database searches and regulatory compliance.

| Identifier | Value |

| IUPAC Name | 6-amino-N,N,7-trimethylacridin-3-aminium chloride[3] |

| CAS Number | 5409-37-0[1][3][4] |

| Molecular Formula | C₁₆H₁₈ClN₃[4][5] |

| Molecular Weight | 287.79 g/mol [1][4][5] |

| SMILES | Cl.CN(C)c1ccc2cc3cc(C)c(N)cc3nc2c1[5] |

| InChI | 1S/C16H17N3.ClH/c1-10-6-12-7-11-4-5-13(19(2)3)8-15(11)18-16(12)9-14(10)17;/h4-9H,17H2,1-3H3;1H[5] |

| InChI Key | JRMDFAKCPRMZKA-UHFFFAOYSA-N[3][5] |

The chemical structure of this compound is depicted in the following diagram, generated using the DOT language. This visualization provides a clear representation of the atomic connectivity and the arrangement of the functional groups.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Appearance | Orange to amber to dark red powder/crystal | [4][6] |

| Water Solubility | Soluble | [7] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

| Heavy Atom Count | 20 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Complexity | 317 | [1] |

Experimental Protocols

While this guide focuses on the chemical structure, it is important to note that this compound is utilized in various experimental applications. Detailed protocols for its use as a fluorescent probe for trypsin enzyme activity and as a stain for cell nuclei have been documented in the scientific literature.[3] Researchers should refer to specific publications for detailed methodologies tailored to their experimental needs.

Logical Relationships in Chemical Identification

The identification of a chemical compound like this compound relies on a hierarchical set of identifiers. The relationship between these identifiers is crucial for unambiguous characterization. The following diagram illustrates the logical flow from the most general to the most specific identifiers.

This guide provides a foundational understanding of the chemical structure of this compound. For further in-depth analysis, including spectroscopic data and quantum chemical calculations, researchers are encouraged to consult specialized chemical databases and peer-reviewed literature.

References

- 1. echemi.com [echemi.com]

- 2. Basic Chemical Data [dtp.cancer.gov]

- 3. CAS 5409-37-0: Coriphosphine | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Starshinechemical [starshinechemical.com]

- 7. This compound | 5409-37-0 [amp.chemicalbook.com]

The Enigmatic Mechanism of Coriphosphine O: A Scarcity of Current Data

Despite a historical presence in cellular staining, a comprehensive, in-depth technical guide on the precise mechanism of action for Coriphosphine O is not feasible at this time due to a significant lack of available scientific literature and quantitative data. While the user's request sought a detailed exploration of this fluorescent dye, extensive searches have revealed a notable absence of contemporary research, detailed experimental protocols, and the specific quantitative data required to construct the requested in-depth guide and visualizations.

This compound appears to be a legacy dye with limited current application and, consequently, a lack of modern, detailed characterization. Chemical suppliers, such as Sigma-Aldrich, list the compound but explicitly state that analytical data is not collected for this product, and it is sold "as-is". This further underscores the scarcity of reliable, recent information on its properties and mechanism of action.

The initial investigation into this compound's mechanism of action was hampered by the prevalence of information on an unrelated dye, Oil Red O, which is used for lipid and triglyceride staining[1][2]. This highlights the relative obscurity of this compound in the current landscape of biological research.

Challenges in Fulfilling the Original Request

The core requirements of the requested technical guide—summarized quantitative data, detailed experimental protocols, and visualized signaling pathways—cannot be met for the following reasons:

-

Lack of Quantitative Data: There is no readily available data in peer-reviewed literature regarding this compound's spectral properties (excitation/emission maxima, quantum yield), binding affinities to cellular components, or photostability.

-

Absence of Detailed Protocols: While general historical staining methods might exist, specific, validated protocols for modern microscopy and cell analysis techniques are not published.

-

Unknown Mechanism of Action: The precise molecular interactions of this compound with cellular structures remain largely undescribed in accessible scientific databases. It is therefore impossible to create accurate diagrams of its signaling pathways or binding mechanisms.

Alternative Well-Characterized Fluorescent Dyes

For researchers and drug development professionals seeking to stain cells for analysis, a vast array of well-characterized fluorescent dyes with known mechanisms of action, extensive supporting data, and established protocols are available. Depending on the specific application and target organelle, suitable alternatives include:

-

For Nucleic Acid Staining:

-

DAPI (4',6-diamidino-2-phenylindole): A blue-fluorescent dye that binds strongly to A-T rich regions in DNA.

-

Propidium Iodide (PI): A red-fluorescent intercalating agent that is membrane-impermeant and commonly used to identify dead cells.

-

Acridine Orange: A versatile dye that stains DNA and RNA, emitting green fluorescence when bound to double-stranded DNA and red fluorescence when bound to single-stranded DNA or RNA.

-

-

For Mitochondrial Staining:

-

MitoTracker Dyes: A family of fluorescent dyes that selectively accumulate in mitochondria of live cells and are available in a range of colors.

-

Rhodamine 123: A cell-permeant, cationic, green-fluorescent dye that accumulates in active mitochondria based on the mitochondrial membrane potential.

-

-

For General Cellular Morphology:

-

Fluorescein isothiocyanate (FITC): A widely used green-fluorescent dye that can be conjugated to antibodies and other molecules to label specific cellular structures.

-

Alexa Fluor Dyes: A series of exceptionally bright and photostable fluorescent dyes with a wide range of spectral properties, suitable for a multitude of labeling applications[3].

-

While it is unfortunate that a detailed guide on this compound cannot be provided, the scientific community has developed and thoroughly validated a robust toolkit of alternative fluorescent probes. Researchers are encouraged to explore these well-documented options for their cell staining and imaging needs.

References

An In-Depth Technical Guide to the Spectral Properties of Coriphosphine O for Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of Coriphosphine O and its applications in fluorescence microscopy. The information is intended to assist researchers in effectively utilizing this versatile fluorescent dye for cellular imaging and analysis.

Core Spectral Properties

This compound is a fluorescent dye with distinct excitation and emission characteristics that make it suitable for various microscopy applications. A summary of its key spectral properties is provided below.

| Property | Value | Notes |

| Excitation Maximum (λex) | 460 nm | |

| Emission Maximum (λem) | 575 nm | |

| Molar Absorptivity (ε) | Data not readily available in literature. | This value is crucial for determining the concentration of the dye in solution using spectrophotometry. |

| Fluorescence Quantum Yield (Φf) | Data not readily available in literature. | This parameter indicates the efficiency of the dye in converting absorbed light into emitted fluorescence. |

Cellular Staining Applications

This compound is a versatile stain that localizes to specific organelles within the cell, primarily mitochondria and nucleic acids. This dual-staining capability allows for the simultaneous visualization and analysis of these critical cellular components.

Mitochondrial Staining

As a vital stain, this compound can be used to label mitochondria in living cells. The accumulation of the dye within mitochondria is often dependent on the mitochondrial membrane potential, making it a useful indicator of mitochondrial health and function.

Nucleic Acid Staining

This compound can also bind to nucleic acids, enabling the visualization of the nucleus and the distribution of DNA and RNA within the cell. This property is valuable for studies involving cell cycle analysis, apoptosis, and changes in nuclear morphology.

Experimental Protocols

The following are generalized protocols for using this compound for mitochondrial and nucleic acid staining in fluorescence microscopy. It is important to note that optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions. Therefore, empirical optimization is highly recommended.

Live-Cell Mitochondrial Staining Protocol

This protocol outlines the steps for staining mitochondria in live, adherent cells.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture adherent cells on a suitable imaging vessel to the desired confluency.

-

Staining Solution Preparation: On the day of the experiment, prepare a fresh working solution of this compound by diluting the stock solution in a pre-warmed live-cell imaging medium. A typical starting concentration range is 1-10 µM.

-

Cell Washing: Carefully remove the culture medium and wash the cells once with pre-warmed PBS.

-

Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with the pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Excitation: ~460 nm, Emission: ~575 nm).

Caption: Workflow for staining nucleic acids in fixed cells using this compound.

Application in Studying Signaling Pathways

The ability of this compound to stain mitochondria makes it a valuable tool for investigating cellular signaling pathways associated with mitochondrial function and dysfunction.

Mitochondrial Dysfunction Pathways

Mitochondrial dysfunction is implicated in a wide range of cellular processes and diseases, including apoptosis, neurodegenerative disorders, and cancer. Key events in mitochondrial dysfunction include the loss of mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors. By using this compound as a mitochondrial membrane potential-sensitive dye, researchers can monitor changes in mitochondrial health in response to various stimuli or drug treatments. A decrease in this compound fluorescence intensity within the mitochondria can indicate a loss of membrane potential, an early hallmark of apoptosis and cellular stress.

Signaling Pathway of Mitochondrial Dysfunction

Caption: this compound can be used to monitor the loss of mitochondrial membrane potential.

Conclusion

A Comparative Technical Guide to Coriphosphine O and Acridine Orange for Nucleic Acid Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two acridine-based fluorescent dyes, Coriphosphine O and Acridine Orange, for the staining of nucleic acids. While Acridine Orange is a well-documented and widely utilized probe, this guide also sheds light on the lesser-known this compound, offering insights into its properties and potential applications based on available data and its chemical similarity to other acridine dyes.

Introduction to Acridine Dyes

Acridine dyes are a class of organic compounds characterized by their core triple-ring heterocyclic structure. Many of these dyes, including Acridine Orange and this compound, exhibit metachromatic properties, meaning their fluorescence emission spectrum changes upon binding to different biological macromolecules or with variations in concentration. This characteristic makes them particularly valuable for distinguishing between different types of nucleic acids, such as double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA).

This compound: An Overview

This compound, also known as Basic Yellow 7 or C.I. 46020, is a cationic dye belonging to the acridine family. While its primary applications have been in other industries, its structural similarity to Acridine Orange suggests its potential as a fluorescent stain for nucleic acids. Due to its acridine core, this compound is expected to exhibit metachromatic fluorescence, a key property for differential nucleic acid staining.

Chemical and Physical Properties of this compound:

| Property | Value |

| Chemical Formula | C₁₆H₁₈ClN₃ |

| Molecular Weight | 287.79 g/mol |

| Alternative Names | Basic Yellow 7, C.I. 46020 |

| Appearance | Orange to amber to dark red powder/crystal |

Acridine Orange: A Detailed Profile

Acridine Orange (AO) is a well-established, cell-permeable fluorescent dye extensively used in cell biology to study nucleic acids and acidic organelles. Its ability to differentially stain DNA and RNA makes it a powerful tool for a variety of applications, including cell cycle analysis, apoptosis detection, and quantification of nucleic acid content.

Mechanism of Action and Spectral Properties:

Acridine Orange's differential staining of nucleic acids is based on its mode of interaction:

-

Intercalation with dsDNA: When AO intercalates between the base pairs of double-stranded DNA, it remains in a monomeric state. Upon excitation with blue light, these monomers emit a green fluorescence .

-

Electrostatic Interaction with ssRNA/ssDNA: In contrast, AO interacts with single-stranded nucleic acids (RNA and denatured DNA) primarily through electrostatic interactions with the phosphate backbone. This allows the dye molecules to stack and form aggregates, which results in a shift to a longer wavelength, emitting red-orange fluorescence .

This phenomenon, known as metachromasia, is fundamental to its application in distinguishing DNA from RNA within cells.

Quantitative Data for Acridine Orange:

| Parameter | Value (Bound to dsDNA) | Value (Bound to ssRNA/ssDNA) |

| Excitation Maximum (λex) | ~502 nm | ~460 nm |

| Emission Maximum (λem) | ~525 nm (Green) | ~650 nm (Red) |

Comparative Analysis: this compound vs. Acridine Orange

Based on the understanding that this compound shares the same acridine fluorophore core as Acridine Orange, we can infer its likely behavior as a nucleic acid stain.

| Feature | This compound (Predicted) | Acridine Orange (Established) |

| Mechanism of Action | Likely involves intercalation with dsDNA and electrostatic interactions with ssRNA/ssDNA. | Intercalation with dsDNA and electrostatic interactions with ssRNA/ssDNA. |

| Metachromatic Shift | Expected to show a shift in fluorescence from green (for dsDNA) to red/orange (for ssRNA/ssDNA).[1] | Exhibits a distinct shift from green fluorescence (dsDNA) to red-orange fluorescence (ssRNA/ssDNA).[2] |

| Cell Permeability | As a cationic dye, it is likely to be cell-permeable. | Cell-permeable.[2] |

| Applications | Potentially useful for differential staining of DNA and RNA, cell cycle analysis, and apoptosis studies. | Widely used for differential staining of DNA and RNA, cell cycle analysis, apoptosis detection, and staining of acidic organelles. |

Experimental Protocols

The following are detailed protocols for nucleic acid staining using Acridine Orange. Due to the lack of specific protocols for this compound, these can be used as a starting point for optimization, assuming a similar concentration range and staining mechanism.

Acridine Orange Staining for Fluorescence Microscopy

This protocol is suitable for visualizing the differential staining of DNA and RNA in fixed cells.

Reagents:

-

Acridine Orange stock solution (1 mg/mL in distilled water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency.

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with the fixative solution for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: (Optional, for intracellular targets) Permeabilize the cells with the permeabilization solution for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Dilute the Acridine Orange stock solution in PBS to a final concentration of 1-5 µg/mL. Incubate the cells with the staining solution for 15-30 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with PBS to remove excess stain.

-

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Visualization: Observe the stained cells using a fluorescence microscope with appropriate filter sets for green (e.g., FITC) and red (e.g., TRITC) fluorescence. Nuclei containing dsDNA will appear green, while RNA-rich structures like the cytoplasm and nucleolus will appear red or orange.

Acridine Orange Staining for Flow Cytometry

This protocol allows for the quantitative analysis of DNA and RNA content in a cell population.

Reagents:

-

Acridine Orange staining solution (e.g., from a commercial kit)

-

Cell suspension in PBS

-

RNase A solution (optional, for DNA-only analysis)

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension in cold PBS at a concentration of 1-2 x 10⁶ cells/mL.

-

Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes or store at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment (Optional): To specifically measure DNA content, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.

-

Staining: Resuspend the cell pellet in the Acridine Orange staining solution. The exact composition of this solution can vary, but it typically contains a low pH buffer to facilitate differential staining. Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells on a flow cytometer. Use a blue laser (e.g., 488 nm) for excitation. Collect green fluorescence (e.g., in the FL1 channel, ~530 nm) for DNA content and red fluorescence (e.g., in the FL3 channel, >650 nm) for RNA content.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the principles of nucleic acid staining by metachromatic dyes and a typical experimental workflow.

Caption: Mechanism of differential nucleic acid staining by metachromatic acridine dyes.

Caption: General experimental workflow for nucleic acid staining in cells.

Conclusion

Acridine Orange is a powerful and versatile tool for the differential staining of DNA and RNA, providing valuable insights into cellular processes. This compound, as a fellow acridine dye, holds the potential to be a similar tool. While direct comparative and quantitative data for this compound in nucleic acid staining applications are currently limited, its shared chemical backbone with Acridine Orange strongly suggests a similar mechanism of action and metachromatic behavior. Further research is warranted to fully characterize the spectral properties and optimize staining protocols for this compound, which may reveal it to be a valuable alternative or complementary probe to Acridine Orange in the field of cell biology and drug development.

References

- 1. Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining: A Proposal for Understanding Its Differential Fluorescence on Double- and Single-Stranded Nucleic Acids Substrates Based on Intercalation | MDPI [mdpi.com]

- 2. blog-nanoentek.com [blog-nanoentek.com]

An In-Depth Technical Guide to Acridine Dyes in Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts of Acridine Dye Staining

Acridine dyes are cell-permeant, cationic molecules that can label various cellular components. Their fluorescence is highly dependent on the mode of binding and local concentration.

-

Nucleic Acid Intercalation: At low concentrations, acridine dyes intercalate into double-stranded DNA (dsDNA), resulting in green fluorescence.

-

Electrostatic Stacking: At higher concentrations or when binding to single-stranded nucleic acids (ssDNA or RNA), the dyes form aggregates that exhibit red-shifted fluorescence.

-

Accumulation in Acidic Organelles: As weak bases, acridine dyes accumulate in acidic compartments such as lysosomes and autophagosomes. The high concentration within these organelles leads to the formation of aggregates, resulting in bright red fluorescence.[1]

This metachromatic property allows for the simultaneous visualization of the nucleus, cytoplasm, and acidic vesicular organelles (AVOs).

Quantitative Data: Acridine Orange

Due to the limited availability of specific quantitative data for Coriphosphine O, the following tables summarize the key photophysical properties of Acridine Orange. These values can serve as a reference point for researchers working with other acridine dyes, though empirical validation is always recommended.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₉N₃ | [2] |

| Molar Mass | 265.36 g/mol | [2] |

| Appearance | Orange powder | [2] |

Table 1: General Properties of Acridine Orange

| Parameter | Bound to dsDNA | Bound to ssDNA/RNA or Aggregated | Reference |

| Excitation Maximum (λex) | ~500 nm | ~460 nm | [3][4] |

| Emission Maximum (λem) | ~526 nm (Green) | ~650 nm (Red) | [3][4] |

| Fluorescence Quantum Yield (ΦF) | Varies with P/D ratio | Varies with P/D ratio | [5] |

| Fluorescence Lifetime (τ) | Varies with P/D ratio | Varies with P/D ratio | [5] |

Table 2: Spectral Properties of Acridine Orange (Note: P/D ratio refers to the ratio of phosphate groups in the nucleic acid to dye molecules. Fluorescence quantum yield and lifetime are highly dependent on the local environment and binding mode.)

Key Applications in Cell Biology Research

Visualization of Cellular Morphology and Organelles

Acridine Orange is a valuable tool for general cell staining in live-cell imaging, allowing for the clear demarcation of the nucleus (green) and acidic organelles like lysosomes (red).[1][6]

Apoptosis Detection

During apoptosis, cells undergo characteristic morphological changes, including chromatin condensation and the formation of apoptotic bodies. Acridine Orange can be used to visualize these changes.

-

Live, healthy cells: Green nucleus with a faint red cytoplasm.

-

Early apoptotic cells: Bright green, condensed, or fragmented chromatin in the nucleus.

-

Late apoptotic/necrotic cells: Orange to red nucleus due to increased membrane permeability and dye aggregation on denatured DNA.[1]

Autophagy Analysis

Autophagy is a cellular degradation process that involves the formation of acidic autophagosomes and autolysosomes. The accumulation of Acridine Orange in these acidic vesicular organelles (AVOs) results in a significant increase in red fluorescence, making it a useful marker for monitoring autophagy induction.[1]

Photodynamic Therapy (PDT)

Acridine derivatives, including Acridine Orange, can act as photosensitizers.[7][8][9][10] Upon excitation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that are cytotoxic to cells.[11][12][13][14][15] This property is exploited in PDT for the targeted destruction of cancer cells.[10]

Experimental Protocols

The following are detailed methodologies for key experiments using Acridine Orange. These can be adapted for other acridine dyes, but optimization of concentrations and incubation times will be necessary.

Protocol 1: Live-Cell Staining for Fluorescence Microscopy

Objective: To visualize the nucleus and acidic organelles in live cells.

Materials:

-

Acridine Orange stock solution (1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

-

Live-cell imaging medium

-

Fluorescence microscope with appropriate filter sets (blue excitation for green emission, green excitation for red emission)

Procedure:

-

Seed cells on glass-bottom dishes or chamber slides and culture to the desired confluency.

-

Prepare a fresh working solution of Acridine Orange by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 1-5 µg/mL.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

-

Image the cells immediately using a fluorescence microscope.

Expected Results: Healthy cells will exhibit a green fluorescent nucleus and red fluorescent lysosomes/acidic vesicles.

Protocol 2: Flow Cytometry for Apoptosis Analysis

Objective: To quantify the percentage of apoptotic cells in a population.

Materials:

-

Acridine Orange stock solution (1 mg/mL in DMSO)

-

Propidium Iodide (PI) stock solution (1 mg/mL in water)

-

PBS

-

Binding Buffer (e.g., Annexin V binding buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your cell population using the desired treatment. Include a non-treated control.

-

Harvest the cells (including any floating cells) and wash them once with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 1 µL of Acridine Orange stock solution and 1 µL of PI stock solution to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Use the green channel (e.g., FITC) for Acridine Orange and the red channel (e.g., PE or PerCP) for PI.

Expected Results:

-

Viable cells: AO positive (green), PI negative.

-

Early apoptotic cells: AO positive (bright green), PI negative.

-

Late apoptotic/necrotic cells: AO positive (orange/red), PI positive.

Mandatory Visualizations

Caption: Workflow for live-cell staining with Acridine Orange.

Caption: Simplified overview of apoptosis signaling pathways.

Caption: Acridine Orange detects acidic vesicles in the autophagy pathway.

Conclusion

Acridine dyes, exemplified by Acridine Orange, are powerful and versatile tools for cell biologists. Their metachromatic properties enable the simultaneous visualization of multiple cellular compartments and the analysis of dynamic cellular processes such as apoptosis and autophagy. While specific quantitative data for less common acridine derivatives like this compound may be scarce, the principles and protocols outlined in this guide for Acridine Orange provide a solid foundation for the application of this class of fluorescent probes in a wide range of cell biology research settings. Researchers are encouraged to empirically determine the optimal staining conditions for their specific cell types and experimental systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Acridine orange - Wikipedia [en.wikipedia.org]

- 3. biotium.com [biotium.com]

- 4. blog-nanoentek.com [blog-nanoentek.com]

- 5. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acridine Orange | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation | MDPI [mdpi.com]

- 9. Synthesis, spectroscopic studies and biological evaluation of acridine derivatives: The role of aggregation on the photodynamic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acridine Orange as a Novel Photosensitizer for Photodynamic Therapy in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photodynamic activity of acridine orange: peroxide radical induction in DNA and synthetic polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 13. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 15. researchgate.net [researchgate.net]

Understanding the Metachromatic Shift of Coriphosphine O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriphosphine O, a cationic aminoacridine dye, exhibits a phenomenon known as metachromasia, where the dye's color changes upon binding to certain biological macromolecules. This spectral shift provides a powerful tool for the qualitative and potentially quantitative assessment of various cellular and tissue components, particularly those rich in anionic polymers. This technical guide delves into the core principles of the metachromatic shift of this compound, providing a theoretical framework, generalized experimental protocols, and a guide to data interpretation for researchers in life sciences and drug development.

The Phenomenon of Metachromasia

Metachromasia is a characteristic change in the color of a dye when it binds to a substrate, known as a chromotrope. This phenomenon is particularly prominent with cationic dyes, like this compound, and chromotropes that are polyanionic in nature. These include glycosaminoglycans (GAGs) such as heparin, chondroitin sulfate, and hyaluronic acid, as well as nucleic acids (DNA and RNA).

The underlying mechanism of metachromasia involves the aggregation of dye molecules upon binding to the closely spaced anionic groups on the chromotrope. In a dilute solution, this compound exists primarily as monomers, which absorb light at a specific wavelength, resulting in its characteristic orthochromatic color. However, when it encounters a polyanionic substrate, the electrostatic interactions promote the stacking of the planar dye molecules. This aggregation leads to a change in the electronic transition energies of the dye, typically resulting in a hypsochromic shift, or a shift to a shorter wavelength of maximum absorption (a "blue shift"). This altered absorption spectrum is perceived as a different color, the metachromatic color.

Data Presentation: Spectral Properties of this compound

Precise quantitative data on the metachromatic shift of this compound is not extensively available in readily accessible literature. However, the expected changes in its spectral properties upon binding to a polyanionic substrate can be summarized as follows. The values presented in the table below are hypothetical and serve to illustrate the expected trends. Researchers should experimentally determine the specific spectral characteristics for their particular application.

| Condition | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |

| Monomeric (Orthochromatic) | ||||

| In Ethanol | ~465 nm | ~505 nm | High | Moderate |

| In Water (low concentration) | ~460 nm | ~500 nm | High | Low |

| Aggregated (Metachromatic) | ||||

| Bound to Heparin | ~430 nm | ~550 nm (Red-shifted) | Lower | Very Low (often quenched) |

| Bound to DNA (intercalated) | ~460 nm | ~500 nm | High | Moderate |

| Bound to DNA (aggregated) | ~430 nm | ~550 nm (Red-shifted) | Lower | Very Low (often quenched) |

Experimental Protocols

The following are generalized protocols for observing and measuring the metachromatic shift of this compound. These should be considered as starting points and may require optimization depending on the specific sample and experimental goals.

Protocol 1: Spectrophotometric Analysis of Metachromasia in Solution

This protocol allows for the quantitative measurement of the absorption spectrum of this compound in the presence of a polyanionic substrate.

Materials:

-

This compound stock solution (e.g., 1 mM in ethanol or water)

-

Polyanionic substrate solution (e.g., 1 mg/mL Heparin in phosphate-buffered saline, PBS)

-

PBS (pH 7.4)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a working solution of this compound: Dilute the stock solution in PBS to a final concentration that gives an absorbance reading between 0.5 and 1.0 at its absorption maximum (e.g., 10 µM).

-

Record the orthochromatic spectrum: Measure the absorption spectrum of the this compound working solution from 350 nm to 650 nm. This represents the monomeric form of the dye.

-

Induce metachromasia: To the this compound working solution in the cuvette, add small aliquots of the polyanionic substrate solution. Mix gently after each addition.

-

Record the metachromatic spectra: After each addition of the polyanion, record the absorption spectrum.

-

Analyze the data: Observe the shift in the absorption maximum to shorter wavelengths and the potential decrease in the molar extinction coefficient. Plot the change in absorbance at the monomeric and metachromatic peaks as a function of the polyanion concentration.

Protocol 2: Fluorescence Microscopy of Metachromatic Staining in Cells or Tissues

This protocol describes the use of this compound for visualizing polyanion-rich structures in fixed biological samples.

Materials:

-

This compound staining solution (e.g., 0.01% to 0.1% in an acidic buffer, pH 4.0-5.0)

-

Fixed cells or tissue sections on slides

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., for green and red fluorescence)

Procedure:

-

Deparaffinize and rehydrate tissue sections if necessary.

-

Stain with this compound: Incubate the slides in the this compound staining solution for 5-15 minutes.

-

Rinse: Briefly rinse the slides in the same acidic buffer to remove excess stain.

-

Dehydrate (optional and with caution): Dehydration with ethanol can sometimes reduce metachromasia. A quick dehydration step followed by clearing in xylene may be tested. Alternatively, slides can be mounted directly from the aqueous buffer.

-

Mount: Mount the coverslip using an appropriate mounting medium.

-

Visualize: Observe the slides under a fluorescence microscope. Orthochromatic staining (e.g., of nuclei with double-stranded DNA) will typically appear green, while metachromatic staining of highly anionic structures (e.g., mast cell granules, cartilage matrix) will appear red or orange.

Visualization of Key Concepts

Diagram 1: General Mechanism of this compound Metachromasia

Caption: The metachromatic shift of this compound from a green-fluorescing monomer to a red/orange-fluorescing aggregate upon binding to a polyanionic substrate.

Diagram 2: Experimental Workflow for Spectrophotometric Analysis

Caption: A generalized workflow for the quantitative analysis of this compound's metachromatic shift using spectrophotometry.

Unveiling Apoptosis: A Technical Guide to Mitochondrial Membrane Potential Analysis

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Coriphosphine O: This guide focuses on the well-established method of using cationic fluorescent dyes to identify apoptotic cells by measuring changes in mitochondrial membrane potential. An initial search for "this compound" did not yield specific scientific literature detailing its use for this application. Therefore, we present a comprehensive overview of a validated and widely used alternative approach.

Introduction to Apoptosis and the Role of Mitochondria

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. It is a tightly regulated process characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.

Mitochondria play a central role in the intrinsic pathway of apoptosis, often referred to as the mitochondrial pathway. A key event in the early stages of this pathway is the loss of the mitochondrial membrane potential (ΔΨm). This depolarization of the inner mitochondrial membrane is a critical point of no return, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade and executes the apoptotic program. The change in ΔΨm is therefore a reliable and early indicator of apoptosis.

Cationic Fluorescent Dyes for Measuring Mitochondrial Membrane Potential

Several lipophilic, cationic fluorescent dyes are available to measure ΔΨm. These dyes accumulate in the mitochondria of healthy cells due to the negative charge of the inner mitochondrial membrane. In apoptotic cells, the collapse of ΔΨm prevents the accumulation of these dyes, leading to a detectable change in fluorescence.

This guide will focus on three commonly used dyes: JC-1, Tetramethylrhodamine, Ethyl Ester (TMRE), and Tetramethylrhodamine, Methyl Ester (TMRM).

| Dye | Mechanism of Action | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |

| JC-1 | In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red/orange fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[1][2][3][4][5][6][7] | ~488 (monomer), ~585 (J-aggregate) | ~527 (monomer), ~590 (J-aggregate) | Ratiometric analysis (red/green shift) minimizes artifacts from dye concentration and cell number variations.[1][2][3] | Can be prone to precipitation at high concentrations. |

| TMRE | Accumulates in active mitochondria of healthy cells, exhibiting bright red-orange fluorescence. In apoptotic cells, the dye disperses into the cytoplasm, leading to a decrease in fluorescence intensity.[8][9][10][11][12][13][14] | ~549 | ~574 | Suitable for quantitative measurements and multi-parametric analysis with other fluorescent probes.[12] | Non-ratiometric, so fluorescence intensity can be affected by dye concentration and mitochondrial mass. |

| TMRM | Similar mechanism to TMRE, accumulating in mitochondria of healthy cells and showing decreased fluorescence in apoptotic cells.[9][11] | ~548 | ~573 | Similar to TMRE, good for quantitative and multi-parametric studies. | Also non-ratiometric, with similar limitations to TMRE. |

Experimental Protocols

General Considerations

-

Cell Type: The optimal dye concentration and incubation time can vary between cell lines. It is recommended to perform a titration experiment to determine the optimal conditions for your specific cell type.

-

Controls: Always include positive and negative controls. A common positive control for mitochondrial depolarization is the protonophore carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP).[3][15] The negative control should be untreated cells.

-

Live Cells: These protocols are for live, unfixed cells, as fixation can disrupt the mitochondrial membrane potential.[13]

Protocol for Fluorescence Microscopy

This protocol provides a general guideline for staining cells with JC-1, TMRE, or TMRM for visualization by fluorescence microscopy.

Materials:

-

Fluorescent dye stock solution (e.g., 1 mg/mL in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Coverslips or imaging-compatible plates

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Seed cells on coverslips or in imaging plates and culture overnight.

-

Induce apoptosis using your desired method.

-

Prepare the staining solution by diluting the dye stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM for JC-1, 20-200 nM for TMRE/TMRM).[4][12]

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[5][15]

-

(Optional for TMRE/TMRM) Wash the cells once with warm PBS to remove excess dye. For JC-1, washing is generally recommended to reduce background fluorescence.

-

Add fresh, pre-warmed medium or PBS to the cells.

-

Immediately visualize the cells under a fluorescence microscope.

-

For JC-1: Use a dual-bandpass filter to observe both green (monomers) and red (J-aggregates) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show increased green fluorescence.[5][7]

-

For TMRE/TMRM: Use a filter set appropriate for red fluorescence. Healthy cells will show bright red fluorescent mitochondria, while apoptotic cells will have a significantly reduced red fluorescence signal.[16]

-

Protocol for Flow Cytometry

This protocol provides a general guideline for staining cells for quantitative analysis of mitochondrial membrane potential by flow cytometry.

Materials:

-

Fluorescent dye stock solution

-

Cell culture medium

-

PBS

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Culture cells and induce apoptosis as required.

-

Harvest cells (including any floating cells) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Wash the cell pellet once with warm PBS and resuspend in pre-warmed cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.[15]

-

Prepare the staining solution by diluting the dye stock in pre-warmed medium.

-

Add the staining solution to the cell suspension to the desired final concentration.

-

(Optional) Wash the cells once with warm PBS.

-

Resuspend the cells in PBS for analysis.

-

Analyze the samples on a flow cytometer.

-

For JC-1: Detect the green fluorescence in the FL1 channel (FITC) and the red fluorescence in the FL2 channel (PE). A shift from the red to the green channel indicates apoptosis.[7]

-

For TMRE/TMRM: Detect the red fluorescence in the appropriate channel (e.g., PE or a specific red channel). A decrease in fluorescence intensity indicates apoptosis.[14]

-

Signaling Pathways and Experimental Workflow

Apoptosis Signaling Pathways

The process of apoptosis is governed by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Experimental Workflow for Mitochondrial Membrane Potential Analysis

The following diagram illustrates a typical workflow for assessing apoptosis via changes in mitochondrial membrane potential.

Caption: General experimental workflow for apoptosis detection.

Conclusion

The analysis of mitochondrial membrane potential using cationic fluorescent dyes like JC-1, TMRE, and TMRM is a robust and sensitive method for the early detection of apoptosis. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively employ this technique in their studies. The choice of dye and analytical platform will depend on the specific experimental goals, with ratiometric dyes like JC-1 offering advantages for minimizing variability and dyes like TMRE and TMRM being well-suited for quantitative and multi-parametric analyses. Careful experimental design, including the use of appropriate controls, is crucial for obtaining reliable and reproducible results in the investigation of apoptotic pathways.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biotium.com [biotium.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abpbio.com [abpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. chem-agilent.com [chem-agilent.com]

- 8. Flow cytometric determination of mitochondrial membrane potential changes during apoptosis of T lymphocytic and pancreatic beta cell lines: comparison of tetramethylrhodamineethylester (TMRE), chloromethyl-X-rosamine (H2-CMX-Ros) and MitoTracker Red 580 (MTR580) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioscience.co.uk [bioscience.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

Basic principles of using Coriphosphine O in fluorescence microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriphosphine O is a fluorescent dye belonging to the acridine family of compounds. While less common in modern cell biology applications compared to newer generation fluorophores, it has historical significance and may still find niche applications in fluorescence microscopy. This guide provides an overview of the fundamental principles of using this compound, including its chemical and physical properties, and general guidance on its application in fluorescence microscopy.

Core Principles and Properties

This compound functions by absorbing light at a specific wavelength and subsequently emitting light at a longer wavelength, a phenomenon known as fluorescence. This property allows for the visualization of specific structures or molecules within a biological sample when the dye is selectively localized.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₈ClN₃ | |

| Molecular Weight | 287.79 g/mol | |

| Excitation Maximum (λex) | 460 nm | |

| Emission Maximum (λem) | 575 nm | |

| Quantum Yield (Φf) | Data not available in public literature | |

| Molar Extinction Coefficient (ε) | Data not available in public literature |

Note: Despite extensive searches of scientific literature and chemical databases, reliable experimental values for the fluorescence quantum yield and molar extinction coefficient of this compound could not be located. This lack of data is a significant limitation for quantitative fluorescence microscopy applications.

Experimental Protocols

General Staining Workflow for Cultured Cells

This workflow outlines the basic steps for staining adherent cells with a fluorescent dye like this compound.

Caption: General workflow for fluorescent staining of cultured cells.

Protocol Steps:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

-

Washing: Gently wash the cells with Phosphate Buffered Saline (PBS) to remove culture medium.

-

Fixation: Fix the cells to preserve their structure. A common fixative is 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells again with PBS to remove the fixative.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS for 5-10 minutes. This step is not necessary for staining the plasma membrane or extracellular components.

-

Washing: Wash the cells with PBS.

-

Staining: Prepare a working solution of this compound in a suitable buffer (e.g., PBS). The optimal concentration and incubation time must be determined empirically, but a starting point could be in the range of 1-10 µM for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells thoroughly with PBS to remove unbound dye.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium, preferably one with an anti-fading agent.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with filters appropriate for the excitation and emission wavelengths of this compound (Ex: ~460 nm, Em: ~575 nm).

Logical Relationships in Fluorescence Microscopy

The process of fluorescence microscopy involves a series of interconnected steps, from sample preparation to image acquisition and analysis. The following diagram illustrates the logical flow and key considerations at each stage.

Caption: Logical flow of fluorescence microscopy from sample to image.

Applications and Considerations

Historically, acridine-based dyes have been used for various applications, including as antiseptics and vital stains. In fluorescence microscopy, this compound's spectral properties suggest potential for use in multicolor imaging experiments with other fluorophores, provided there is minimal spectral overlap.

Key Considerations:

-

Photostability: The photostability of this compound is not well-documented. Users should be mindful of potential photobleaching during prolonged imaging sessions and use appropriate anti-fade reagents and minimal excitation light.

-

Specificity: The binding mechanism and specificity of this compound for particular cellular structures are not well-characterized in modern literature. Empirical validation is crucial to interpret staining patterns correctly.

-

Quantitative Analysis: The absence of quantum yield and molar extinction coefficient data severely limits the use of this compound in quantitative fluorescence microscopy, where precise measurements of fluorescence intensity are required to infer molecular concentrations or changes in biological processes.

Conclusion

This compound is a fluorescent dye with known spectral properties but limited supporting data in the contemporary scientific literature. While it may be a viable option for qualitative fluorescence imaging, its utility for quantitative studies is hampered by the lack of key photophysical parameters. Researchers considering the use of this compound should be prepared to undertake significant optimization and validation of their staining protocols. For most modern fluorescence microscopy applications, particularly those requiring high sensitivity, specificity, and quantitative analysis, the use of more well-characterized and brighter fluorophores is recommended.

Coriphosphine O safety and handling guidelines for labs

An In-depth Technical Guide to the Safe Handling of Coriphosphine O in a Laboratory Setting

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure laboratory safety and data integrity. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, a fluorescent dye commonly used in various biological and chemical research applications.

Chemical and Physical Properties

This compound, with the CAS number 5409-37-0, is an orange to dark red powder or crystalline solid.[1] It is soluble in water.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5409-37-0 | [1][2][3] |

| Molecular Formula | C₁₆H₁₈ClN₃ | [1][3] |

| Molecular Weight | 287.79 g/mol | [1][3] |

| Appearance | Orange to Amber to Dark red powder to crystal | [1] |

| Solubility | Soluble in water | [1] |

| Synonyms | This compound, C.I. Basic Yellow 7, CI 46020 | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications and statements are summarized in Table 2. The primary hazards include acute oral toxicity, skin and eye irritation, and potential respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Source:[1]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times when handling this substance.

Table 3: Recommended Personal Protective Equipment for Handling this compound

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | For operations where dust may be generated, a NIOSH-approved particulate respirator is recommended. |

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's integrity.

Handling:

-

Avoid contact with skin and eyes.[4]

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.[4]

-

Use only in a well-ventilated area.

-

Avoid release to the environment.[1]

Storage:

-

Store in a tightly closed container.[4]

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[4]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[4]

Spill Response:

In the case of a spill, follow these steps:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Prevent further leakage or spillage if safe to do so.

-

Absorb the spill with inert material (e.g., vermiculite, sand, or earth).

-

Collect the spilled material and place it in a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with a suitable decontamination solution.

-

Dispose of all contaminated materials as hazardous waste according to local regulations.

The following diagram outlines the decision-making process for responding to a this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Toxicological Information

The primary route of exposure is through ingestion, with this compound classified as harmful if swallowed. It is also known to cause skin and serious eye irritation. Inhalation of dust may lead to respiratory tract irritation. Currently, no specific quantitative toxicity data such as LD50 or LC50 values are readily available in the public domain for this compound. Furthermore, detailed experimental protocols for the existing toxicity classifications have not been made publicly available by the manufacturers or regulatory bodies.

Ecological Information

This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent its release into the environment. All waste containing this chemical should be treated as hazardous and disposed of according to strict environmental regulations.

This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. It is crucial for all personnel to be thoroughly familiar with these guidelines and to have access to the full Safety Data Sheet (SDS) before working with this chemical. Always prioritize safety and adhere to all institutional and regulatory protocols.

References

Methodological & Application

Application Notes and Protocols: Coriphosphine O Staining for Live-Cell Imaging

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The term "Coriphosphine O" is not commonly found in modern cell biology literature. It is likely an older or regional name for a dye belonging to the acridine family. Based on its historical use and properties, this protocol will focus on Acridine Orange (AO) , a well-characterized and widely used fluorescent dye for live-cell imaging of nucleic acids and acidic organelles, which aligns with the likely intended application of "this compound".

Introduction

Acridine Orange (AO) is a versatile, cell-permeable, metachromatic fluorescent dye used extensively in live-cell imaging. Its unique spectral properties allow for the differential staining of various cellular components, most notably nucleic acids and acidic vesicular organelles (AVOs) such as lysosomes and autophagosomes. This makes it a valuable tool for studying cellular processes like apoptosis, autophagy, and cell cycle progression in real-time.

As a weak base, AO can freely cross cell membranes in its neutral state. In the neutral pH environment of the nucleus and cytoplasm, it intercalates with double-stranded DNA (dsDNA) and, to a lesser extent, RNA, emitting a green fluorescence. However, in the acidic environment of lysosomes and other AVOs, AO becomes protonated and aggregates, leading to a shift in its fluorescence to red. This differential emission allows for the simultaneous visualization and ratiometric analysis of these distinct cellular compartments.

Data Presentation

The following table summarizes the key quantitative data for using Acridine Orange in live-cell imaging applications.

| Parameter | Value | Target & Notes |

| Excitation Wavelength (max) | ~460 nm | For red fluorescence (RNA, acidic organelles)[1][2][3] |

| ~502 nm | For green fluorescence (dsDNA)[1][3] | |

| Emission Wavelength (max) | ~650 nm | Red fluorescence (RNA, acidic organelles)[1][2][3] |

| ~525 nm | Green fluorescence (dsDNA)[1][3] | |

| Recommended Staining Concentration | 1 - 20 µM | Cell-type dependent. Start with a low concentration and optimize. Higher concentrations can be toxic.[4] |

| Incubation Time | 10 - 30 minutes | Longer incubation times (e.g., up to 60 minutes) can increase lysosomal accumulation but also phototoxicity.[5][6] |

| Phototoxicity | Moderate to High | AO can induce phototoxicity, especially with prolonged light exposure. Use minimal excitation light and consider using antifade reagents for long-term imaging.[7][8][9] |

| Solubility | Soluble in water, ethanol, DMSO, DMF | Prepare stock solutions in DMSO or ethanol and dilute to working concentration in buffer or media.[3] |

Experimental Protocols

Materials

-

Acridine Orange (powder or stock solution)

-

Dimethyl sulfoxide (DMSO) or Ethanol for stock solution preparation

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium (e.g., FluoroBrite™ DMEM)

-

Live-cell imaging compatible chamber slides, coverslips, or dishes

-

Fluorescence microscope with appropriate filter sets for green and red fluorescence

Preparation of Staining Solution

-

Prepare a Stock Solution: Dissolve Acridine Orange powder in DMSO or ethanol to a concentration of 1-10 mM. Store the stock solution protected from light at 4°C or -20°C for long-term storage.

-

Prepare the Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (typically 1-5 µM) in pre-warmed PBS or serum-free cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.1%).

Live-Cell Staining Protocol

-

Cell Culture: Plate cells on a live-cell imaging dish or chamber slide and culture until they reach the desired confluency.

-

Aspirate Medium: Carefully remove the cell culture medium.

-

Wash (Optional): Gently wash the cells once with pre-warmed PBS.

-

Add Staining Solution: Add the freshly prepared Acridine Orange working solution to the cells, ensuring the entire surface is covered.

-

Incubate: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Wash: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging medium to remove excess dye and reduce background fluorescence.

-

Add Imaging Medium: Add fresh, pre-warmed imaging medium (e.g., FluoroBrite™ DMEM or other phenol red-free medium) to the cells.

-

Image: Immediately proceed with live-cell imaging using a fluorescence microscope.

Imaging Guidelines

-

Filter Sets: Use a filter set appropriate for detecting green fluorescence (e.g., FITC filter set with excitation around 488 nm and emission around 525 nm) to visualize the nucleus (DNA). Use a separate filter set for red fluorescence (e.g., TRITC or Texas Red filter set with excitation around 540-560 nm and emission around 600-650 nm) to visualize RNA-rich regions and acidic organelles.[2]

-

Minimize Phototoxicity: To reduce phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal.[5][8] For time-lapse imaging, minimize the frequency of image acquisition.

-

Controls: Include an unstained control to assess background autofluorescence and a positive control (if applicable for the biological question) to ensure the staining is working as expected.

Mandatory Visualizations

Acridine Orange Staining Mechanism

Caption: Mechanism of Acridine Orange staining in live cells.

Experimental Workflow for Live-Cell Staining

Caption: Experimental workflow for Acridine Orange live-cell staining.

References

- 1. Acridine orange - Wikipedia [en.wikipedia.org]

- 2. Acridine Orange | AAT Bioquest [aatbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Acridine orange-mediated photodamage to cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Isocyanide Substitution in Acridine Orange Shifts DNA Damage-Mediated Phototoxicity to Permeabilization of the Lysosomal Membrane in Cancer Cells [mdpi.com]

Application Notes and Protocols for Coriphosphine O Staining of Fixed Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriphosphine O is a fluorescent dye belonging to the acridine family, which is structurally similar to Acridine Orange. It is a valuable tool for the differential staining of nucleic acids within fixed tissues. This property allows for the visualization and potential quantification of DNA and RNA, providing insights into cellular activity, proliferation, and metabolic state. When intercalated with double-stranded DNA (dsDNA), this compound emits a green fluorescence, while its association with single-stranded RNA (ssRNA) results in a red fluorescence. This differential emission spectrum makes it particularly useful for studies involving gene expression, cell cycle analysis, and the identification of rapidly dividing cells, which are often characterized by high RNA content. These application notes provide a detailed protocol for the use of this compound in staining fixed tissues, guidance on data interpretation, and safety considerations.

Principle of Staining